Cas no 769112-34-7 ((3S)-3-amino-4-(2-bromophenyl)butanoic acid)
L'(3S)-3-amino-4-(2-bromofenil)butanoico è un composto chirale con una struttura molecolare caratterizzata da un gruppo amminico in posizione 3(S) e un acido carbossilico terminale. La presenza del bromo in posizione orto sul fenile conferisce proprietà elettroniche e steriche distintive, rendendolo utile come intermedio sintetico in chimica farmaceutica e organica. La sua configurazione stereochimica lo rende particolarmente adatto per la sintesi di molecole biologicamente attive, come inibitori enzimatici o ligandi per recettori. La purezza ottica e la stabilità chimica ne facilitano l'utilizzo in reazioni di accoppiamento e funzionalizzazione selettiva.
769112-34-7 structure
Product Name:(3S)-3-amino-4-(2-bromophenyl)butanoic acid
Numero CAS:769112-34-7
MF:C10H12BrNO2
MW:258.111782073975
MDL:MFCD11977246
CID:2110947
PubChem ID:2761586
Update Time:2025-08-03
(3S)-3-amino-4-(2-bromophenyl)butanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenebutanoic acid, β-amino-2-bromo-, (βS)-
- 3-Amino-4-(2-bromophenyl)butyric Acid
- (R)-b-Amino-2-bromobenzenebutanoic acid
- (S)-b-Amino-2-bromobenzenebutanoic acid
- 3-amino-4-(2-bromophenyl)butanoic acid
- SY225023
- (3S)-3-amino-4-(2-bromophenyl)butanoic acid
-
- MDL: MFCD11977246
- Inchi: 1S/C10H12BrNO2/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)
- Chiave InChI: GKIOKKDLKBJXIS-UHFFFAOYSA-N
- Sorrisi: BrC1C=CC=CC=1CC(CC(=O)O)N
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 4
- Complessità: 199
- Superficie polare topologica: 63.3
(3S)-3-amino-4-(2-bromophenyl)butanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Advanced ChemBlocks | P36161-1G |
(S)-b-Amino-2-bromobenzenebutanoic acid |
769112-34-7 | 95% | 1G |
$520 | 2023-09-15 | |
| Enamine | EN300-8665177-1g |
(3S)-3-amino-4-(2-bromophenyl)butanoic acid |
769112-34-7 | 1g |
$371.0 | 2023-09-02 | ||
| Enamine | EN300-8665177-5g |
(3S)-3-amino-4-(2-bromophenyl)butanoic acid |
769112-34-7 | 5g |
$1075.0 | 2023-09-02 | ||
| Enamine | EN300-8665177-10g |
(3S)-3-amino-4-(2-bromophenyl)butanoic acid |
769112-34-7 | 10g |
$1593.0 | 2023-09-02 | ||
| Enamine | EN300-8665177-0.05g |
(3S)-3-amino-4-(2-bromophenyl)butanoic acid |
769112-34-7 | 95.0% | 0.05g |
$311.0 | 2025-02-21 | |
| Enamine | EN300-8665177-0.1g |
(3S)-3-amino-4-(2-bromophenyl)butanoic acid |
769112-34-7 | 95.0% | 0.1g |
$327.0 | 2025-02-21 | |
| Enamine | EN300-8665177-0.25g |
(3S)-3-amino-4-(2-bromophenyl)butanoic acid |
769112-34-7 | 95.0% | 0.25g |
$341.0 | 2025-02-21 | |
| Enamine | EN300-8665177-0.5g |
(3S)-3-amino-4-(2-bromophenyl)butanoic acid |
769112-34-7 | 95.0% | 0.5g |
$356.0 | 2025-02-21 | |
| Enamine | EN300-8665177-1.0g |
(3S)-3-amino-4-(2-bromophenyl)butanoic acid |
769112-34-7 | 95.0% | 1.0g |
$371.0 | 2025-02-21 | |
| Enamine | EN300-8665177-2.5g |
(3S)-3-amino-4-(2-bromophenyl)butanoic acid |
769112-34-7 | 95.0% | 2.5g |
$726.0 | 2025-02-21 |
(3S)-3-amino-4-(2-bromophenyl)butanoic acid Letteratura correlata
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
769112-34-7 ((3S)-3-amino-4-(2-bromophenyl)butanoic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti